![molecular formula C₁₅H₁₄N₂O₅S B1141972 [6R-(6α,7β)]-7-(Benzoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5 CAS No. 71542-79-5](/img/no-structure.png)

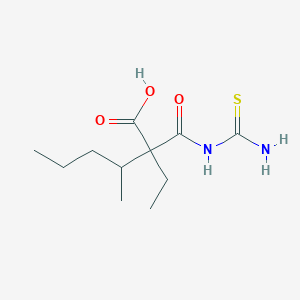

[6R-(6α,7β)]-7-(Benzoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of closely related compounds involves multiple steps, including hydrolyzing, protecting amino groups, and esterification processes, achieving yields up to 84.6% (Deng, 2007). Another synthesis route utilizes acylation, oxidation, and protection of the carboxy group in one pot, followed by rearrangement, chlorination, and methoxylation, with an overall yield of about 30% (Yuan, 2007).

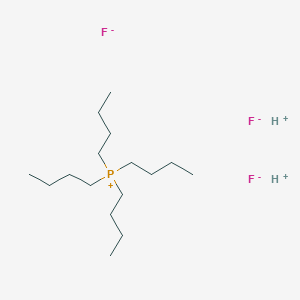

Molecular Structure Analysis

Investigations into molecular structure and vibrational spectroscopic analysis reveal detailed insights into the compound's geometry and electronic properties. Quantum chemical calculations, including ab initio HF and DFT methods, have been employed to study energies, geometrical structures, and vibrational wavenumbers, indicating the compound's potential nonlinear optical behavior (Ramalingam et al., 2011).

Chemical Reactions and Properties

Research on related molecules demonstrates a variety of chemical reactions, including rearrangements under acidic conditions, which lead to novel skeletal structures. These reactions are crucial for understanding the compound's reactivity and for developing synthetic methodologies for related chemical entities (Kobayashi et al., 1992).

Physical Properties Analysis

The compound and its derivatives exhibit diverse physical properties, including differences in solubility, melting points, and crystalline forms. Studies on pseudopolymorphism and phase stability of related compounds provide insights into how variations in hydration affect physical states and transitions (Ashizawa et al., 1989).

Chemical Properties Analysis

The chemical properties of [6R−(6α,7β)]−7−(Benzoylamino)−3−methyl−8−oxo−5−thia−1−azabicyclo[4.2.0]oct−2−ene−2−carboxylicAcid5 and its analogs, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, have been extensively studied. The interactions with other molecules and the resultant products highlight the compound's versatile chemical nature and its potential utility in synthetic chemistry (Francisco et al., 2003).

科学研究应用

Azelaic Acid's Pharmacological Properties

Azelaic acid, a naturally occurring dicarboxylic acid, has demonstrated efficacy in treating acne and various hyperpigmentary skin disorders due to its antiproliferative and cytotoxic effects on human malignant melanocytes. It's been compared favorably to other treatments like tretinoin and benzoyl peroxide in controlled studies, showing comparable anti-acne efficacy and at least equal effectiveness as hydroquinone in treating melasma (Fitton & Goa, 1991).

Synthetic Utilities of o-Phenylenediamines

Research into the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines has revealed a variety of methods for creating these compounds, which have numerous biological applications. This includes the synthesis of azolylthiazoles, highlighting the structural versatility and importance of these frameworks in medicinal chemistry (Ibrahim, 2011).

Biologically Active Compounds of Plants

A study comparing structural differences among selected carboxylic acids (including benzoic acid and cinnamic acid) found varying levels of antioxidant, antimicrobial, and cytotoxic activity. The study underscores the relationship between molecular structure and biological activity, which is crucial for drug development and the understanding of compound interactions with biological systems (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

The review on the impact of carboxylic acids on microbes like E. coli and S. cerevisiae in biorenewable chemical production highlights the dual nature of these compounds as both valuable industrial precursors and microbial inhibitors. Understanding these mechanisms is essential for metabolic engineering to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).

属性

CAS 编号 |

71542-79-5 |

|---|---|

产品名称 |

[6R-(6α,7β)]-7-(Benzoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5 |

分子式 |

C₁₅H₁₄N₂O₅S |

分子量 |

334.35 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)